molecular formula C18H25FN2O4S B4536424 N-cyclopentyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide

N-cyclopentyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No. B4536424
M. Wt: 384.5 g/mol
InChI Key: RDUYQIUXMYYTBM-UHFFFAOYSA-N
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Description

“N-cyclopentyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide” is a complex organic compound. It contains a cyclopentyl group, a fluoro-methoxyphenyl group, a sulfonyl group, and a piperidinecarboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The cyclopentyl group is a five-membered carbon ring, the fluoro-methoxyphenyl group contains a fluorine atom and a methoxy group attached to a phenyl ring, the sulfonyl group contains a sulfur atom double-bonded to two oxygen atoms, and the piperidinecarboxamide group contains a six-membered ring with one nitrogen atom and an amide group .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. For instance, the protodeboronation of pinacol boronic esters is a known reaction that could potentially be relevant .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, boronic acids and their esters are known to be only marginally stable in water .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, similar compounds are known to be hazardous and require careful handling .

properties

IUPAC Name

N-cyclopentyl-1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O4S/c1-25-16-7-6-14(19)12-17(16)26(23,24)21-10-8-13(9-11-21)18(22)20-15-4-2-3-5-15/h6-7,12-13,15H,2-5,8-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDUYQIUXMYYTBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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